molecular formula C9H5BrFN B595743 5-Bromo-6-fluoroisoquinoline CAS No. 1239463-43-4

5-Bromo-6-fluoroisoquinoline

Cat. No. B595743
CAS RN: 1239463-43-4
M. Wt: 226.048
InChI Key: FCYBYIPLDCYGMH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroisoquinoline is an organic compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

5-Bromo-6-fluoroisoquinoline is a solid at room temperature . It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

Antibacterial Activity

5-Bromo-6-fluoroisoquinoline derivatives have been researched for their antibacterial properties. Studies have shown that certain synthesized quinolones exhibit significant Gram-positive activity against strains like Staphylococcus aureus and Streptococcus pneumoniae, including quinolone-resistant strains. Additionally, these compounds also show promising Gram-negative activity. One such derivative, synthesized through palladium-catalyzed cross-coupling reactions, demonstrated high antibacterial activity against a wide range of organisms, including anaerobes and common respiratory pathogens, while showing selectivity against mammalian homolog topoisomerases (Hayashi, Takahata, Kawamura, & Todo, 2002).

Anticancer Potential

Research into quinoline derivatives, including those related to 5-Bromo-6-fluoroisoquinoline, has shown potential in anticancer drug development. Various substituted quinoline derivatives were tested for their biological activity against cancer cell lines, with some showing significant antiproliferative activity. This suggests a potential role for these compounds in cancer treatment (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).

Synthesis Improvement for Drug Discoveries

Advancements in the synthesis of key intermediates in drug discoveries have been made using compounds related to 5-Bromo-6-fluoroisoquinoline. For example, the telescoping process was introduced to improve the synthesis of a key intermediate in medicinal chemistry, leading to increased yield and purity, which is essential for the rapid supply of compounds for drug development (Nishimura & Saitoh, 2016).

Optical Properties and Ligand Development

Research on bromoquinoline derivatives, closely related to 5-Bromo-6-fluoroisoquinoline, has explored their potential in developing novel chelating ligands and investigating their optical properties. This includes the synthesis of bidentate and tridentate 6-bromoquinoline derivatives and their applications in ligand development and optical studies (Hu, Zhang, & Thummel, 2003).

Radiopharmaceutical Development

Compounds related to 5-Bromo-6-fluoroisoquinoline have been used in the synthesis of radiolabeled ligands for imaging proliferating tumor cells. This includes the development of high-affinity bromine-76-labeled sigma2-receptor ligands, which have shown potential in identifying breast tumors in vivo and could serve as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

5-bromo-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBYIPLDCYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239463-43-4
Record name 5-bromo-6-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring mixture of 6-fluoroisoquinoline in H2SO4 (5 mL) at 0° C. was added solid NBS (1.5 EQ) slowly over 5 min. The reaction mixture was reacted at 0° C. for 1 h. To this reaction mixture was added NBS (0.5 EQ). The cold bath was then removed. The reaction mixture was reacted until all the starting material was consumed. To this reaction mixture was neutralized with a cold solution of NaOH (5N) until the pH of this mixture >10. The white solid was filtered off and dissolved in DCM and washed with a solution of NaOH (1N). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified via a column to give 5-bromo-6-fluoroisoquinoline. Retention time (min)=2.810, method [3], MS(ESI) 226.0 (M+H).
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